Enterodiol
Overview
Description
Enterodiol is an organic compound with the chemical formula C18H22O4. It is classified as a mammalian lignan or enterolignan, formed by the action of intestinal bacteria on lignan precursors found in plant-based foods. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and estrogenic activities .
Mechanism of Action
Target of Action
Enterodiol, also known as (-)-Enterodiol, is a type of lignan, a class of compounds with a polyphenolic structure . It is classified as an enterolignan or mammalian lignan . This compound’s primary targets are estrogen receptors . These receptors play a crucial role in various biological functions, including the regulation of the reproductive system and secondary sexual characteristics.
Mode of Action
This compound interacts with its targets, the estrogen receptors, by binding to them . This binding can lead to both estrogenic and anti-estrogenic activities, depending on several factors, including the concentration of this compound, the concentrations of endogenous estrogens, and individual characteristics, such as gender and menopausal status .
Biochemical Pathways
This compound is formed by the action of intestinal bacteria on lignan precursors . The most prevalent lignan, secoisolariciresinol diglucoside (SDG), is consumed with linseed and converted into mammalian lignans, this compound and enterolactone, by the gut microbiota . This conversion process involves the hydrolysis of SDG to secoisolariciresinol, followed by further metabolism to form this compound .
Pharmacokinetics
This compound is efficiently absorbed in the body . After oral intake of SDG, this compound appears in the serum, peaking after 5-7 hours . The plasma elimination half-life of this compound is approximately 4.8 hours . The biologically active metabolites, this compound and enterolactone, are attained after 12-24 hours and 24-36 hours, respectively, with half-lives of 9.4 hours and 13.2 hours .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its interaction with estrogen receptors and its antioxidant properties . This compound has been associated with anti-inflammatory and anti-oxidant roles, modulation of gene expression, and potential benefits related to cardiovascular diseases, cancer, osteoporosis, and menopausal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, dietary factors can affect the bioavailability of this compound . The intake of lignan-rich foods, such as flaxseeds, can increase the levels of this compound in the body . Furthermore, the gut microbiota, which plays a crucial role in the conversion of lignan precursors to this compound, can be influenced by various environmental factors, including diet and lifestyle .
Biochemical Analysis
Biochemical Properties
Enterodiol interacts with various enzymes, proteins, and other biomolecules. It is formed from the major lignan compound, secoisolariciresinol diglucoside (SDG), which is consumed with linseed and converted into mammalian lignans, this compound and enterolactone, by the gut microbiota . The metabolic reactions involved include phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Cellular Effects
This compound has been shown to have potential preventive effects on various types of cells and cellular processes. It has been associated with the prevention of hormone-dependent diseases, such as osteoporosis, cardiovascular diseases, hyperlipemia, breast cancer, colon cancer, prostate cancer, and menopausal syndrome .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound can be transported by hepatic membranes upon the addition of ATP, significantly increasing the ATPase activity . This suggests that this compound may escape liver inactivation by being pumped out from the hepatocytes to the bloodstream .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is formed from the major lignan compound, secoisolariciresinol diglucoside (SDG), through a series of metabolic reactions including phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .
Transport and Distribution
This compound can be transported by hepatic membranes upon the addition of ATP . This suggests that this compound may escape liver inactivation by being pumped out from the hepatocytes to the bloodstream .
Subcellular Localization
Given its transport by hepatic membranes , it is likely that this compound is localized in the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: Enterodiol can be synthesized through the biotransformation of lignan precursors such as secoisolariciresinol, which is found in flaxseeds and other lignan-rich foods. The process involves the action of human intestinal bacteria, which convert these precursors into this compound .
Industrial Production Methods: The industrial production of this compound primarily relies on the biotransformation method. This involves culturing human intestinal bacteria in media containing defatted flaxseeds. The bacteria metabolize the lignan precursors in the flaxseeds to produce this compound. This method is considered eco-friendly and cost-effective compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Enterodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its oxidation to form enterolactone, another mammalian lignan with similar biological activities .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products:
Oxidation: Enterolactone
Reduction: Various reduced derivatives of this compound
Substitution: Halogenated or alkylated derivatives of this compound
Scientific Research Applications
Enterodiol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study the biotransformation of lignans by gut microbiota.
- Investigated for its potential as a natural antioxidant and its ability to scavenge free radicals.
Biology:
- Studied for its role in modulating gut microbiota and its impact on gut health.
- Explored for its potential to influence gene expression and enzyme activity.
Medicine:
- Researched for its anti-cancer properties, particularly in hormone-dependent cancers such as breast and prostate cancer.
- Investigated for its potential to prevent cardiovascular diseases and osteoporosis.
Industry:
Comparison with Similar Compounds
Enterolactone: Formed by the oxidation of enterodiol, it shares similar biological activities but may have different potency and bioavailability.
Secoisolariciresinol: A precursor to this compound, it is found in high concentrations in flaxseeds and undergoes biotransformation to produce this compound.
Pinoresinol: Another lignan with similar antioxidant and estrogenic properties, but with a different chemical structure and metabolic pathway .
Uniqueness of this compound:
- This compound is unique due to its specific formation through the action of gut microbiota on dietary lignans.
- It has distinct estrogenic and antioxidant properties that contribute to its potential health benefits.
- The biotransformation process and its interaction with gut microbiota make it a compound of interest in both nutritional and medical research .
Properties
IUPAC Name |
(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047876 | |
Record name | (-)-Enterodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enterodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80226-00-2 | |
Record name | Enterodiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enterodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Enterodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Enterodiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTERODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enterodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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